![molecular formula C8H10BrN3 B12288539 2-[(2-bromophenyl)methyl]guanidine CAS No. 3911-38-4](/img/structure/B12288539.png)
2-[(2-bromophenyl)methyl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-bromophenyl)methyl]guanidine is a chemical compound with the molecular formula C8H10BrN3 It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-bromophenyl)methyl]guanidine typically involves the reaction of 2-bromobenzylamine with cyanamide under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired guanidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-bromophenyl)methyl]guanidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted guanidines .
Aplicaciones Científicas De Investigación
2-[(2-bromophenyl)methyl]guanidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-[(2-bromophenyl)methyl]guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that regulate cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2-bromophenyl)methyl]guanidine hydrobromide
- N,N’-disubstituted guanidines
- Thiourea derivatives
Uniqueness
2-[(2-bromophenyl)methyl]guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other guanidine derivatives, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications .
Propiedades
Número CAS |
3911-38-4 |
|---|---|
Fórmula molecular |
C8H10BrN3 |
Peso molecular |
228.09 g/mol |
Nombre IUPAC |
2-[(2-bromophenyl)methyl]guanidine |
InChI |
InChI=1S/C8H10BrN3/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12) |
Clave InChI |
VEWFHMVVHGDNPE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CN=C(N)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


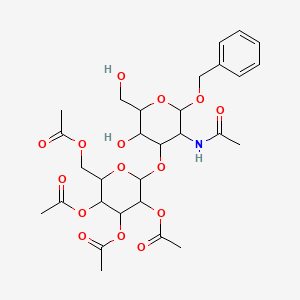
![5-Phenyl-N-[2-(2-pyridyl)ethyl]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12288464.png)
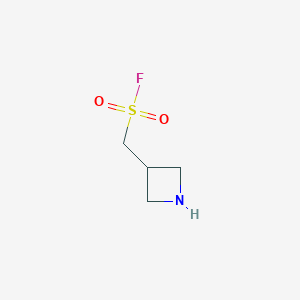
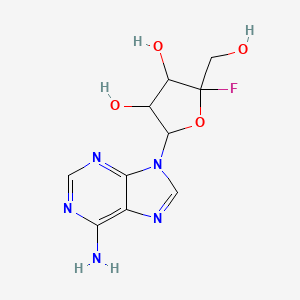
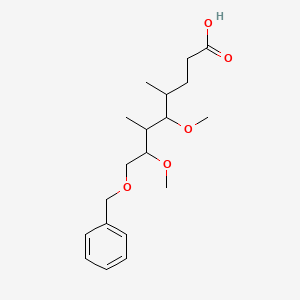
![9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride](/img/structure/B12288477.png)
![5-Bromo-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B12288479.png)
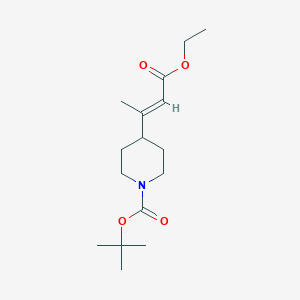
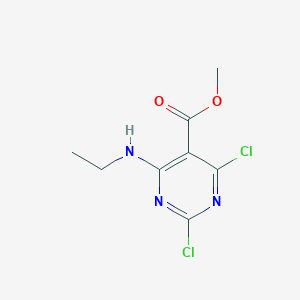
![Benzhydryl 7-benzamido-3-(chloromethyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12288500.png)
![Pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12288513.png)
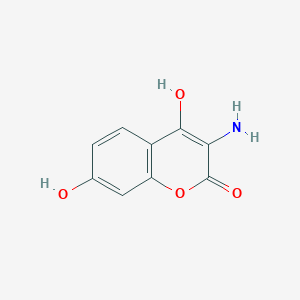
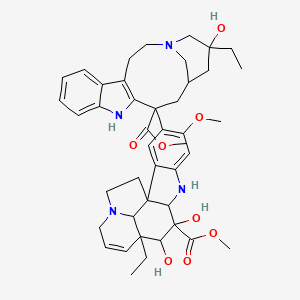
![19-Ethyl-7,19-dihydroxy-8-(methylaminomethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12288548.png)
